3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications
Research Applications of Analogous Compounds
Drug Metabolism and Pharmacokinetics
Studies on compounds with structural similarities to 3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide often explore their metabolism and disposition within biological systems. For instance, research on SB-649868, a novel orexin 1 and 2 receptor antagonist, has provided insights into its metabolic pathways, revealing extensive biotransformation and elimination routes crucial for drug design and therapeutic application (Renzulli et al., 2011).
Therapeutic Potential and Mechanism of Action
Investigations into the effects of analogous compounds on various biological targets offer a glimpse into their therapeutic potentials. For example, the study of SG-HQ2, a synthetic analogue of gallic acid, demonstrated its ability to inhibit mast cell-mediated allergic inflammation, indicating its potential as a therapeutic candidate for allergic inflammatory diseases (Je et al., 2015).
Diagnostic Applications
The diagnostic utility of benzamide derivatives, such as [iodine-123]-(S)-IBZM for detecting melanoma metastases, illustrates the potential of structurally related compounds in medical imaging and cancer diagnosis (Maffioli et al., 1994). This application underscores the importance of chemical analogues in enhancing diagnostic accuracy and patient care.
Properties
IUPAC Name |
3-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-18-7-2-5-16(14-18)21(24)22-17-9-10-19-15(13-17)6-3-11-23(19)29(25,26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRUFZPKEXKOCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.